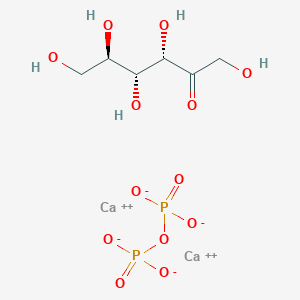
D-Fructose-1,6-diphosphate dicalcium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicalcium;(3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one;phosphonato phosphate is a complex chemical compound that combines calcium ions with a hexose derivative and phosphate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Fructose-1,6-diphosphate dicalcium salt typically involves the reaction of calcium salts with hexose derivatives and phosphoric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the proper formation of the compound. The reaction mixture is then subjected to purification processes such as crystallization or filtration to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize efficiency. The final product is often subjected to rigorous quality control measures to ensure it meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Dicalcium;(3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one;phosphonato phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the phosphate groups.
Reduction: Reduction reactions can alter the hexose derivative, leading to different structural forms.
Substitution: The phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of the phosphate groups, while reduction can lead to different hexose derivatives.
Aplicaciones Científicas De Investigación
Dicalcium;(3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one;phosphonato phosphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in some processes.
Biology: The compound is studied for its potential role in biological systems, particularly in calcium and phosphate metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in bone health and as a supplement.
Industry: It is used in the production of various industrial products, including fertilizers and food additives.
Mecanismo De Acción
The mechanism of action of D-Fructose-1,6-diphosphate dicalcium salt involves its interaction with calcium and phosphate pathways in biological systems. The compound can influence calcium homeostasis and phosphate metabolism, which are critical for various physiological processes. The molecular targets include calcium-binding proteins and phosphate transporters, which mediate its effects.
Comparación Con Compuestos Similares
Similar Compounds
Dicalcium phosphate: A simpler compound with similar calcium and phosphate components but without the hexose derivative.
Calcium gluconate: Another calcium compound used in medicine, but with different chemical properties and applications.
Calcium bis[(2R,3S,4R,5S,6S)-2,3,4,5,6,7-hexahydroxyheptanoate]: A compound with a similar hexose derivative but different phosphate groups.
Uniqueness
Dicalcium;(3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one;phosphonato phosphate is unique due to its combination of calcium ions, hexose derivative, and phosphate groups. This unique structure gives it distinct chemical and biological properties, making it valuable for various scientific applications.
Propiedades
IUPAC Name |
dicalcium;(3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one;phosphonato phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6.2Ca.H4O7P2/c7-1-3(9)5(11)6(12)4(10)2-8;;;1-8(2,3)7-9(4,5)6/h3,5-9,11-12H,1-2H2;;;(H2,1,2,3)(H2,4,5,6)/q;2*+2;/p-4/t3-,5-,6-;;;/m1.../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYFCJZUNVYWMU-PWVOXRODSA-J |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O.[O-]P(=O)([O-])OP(=O)([O-])[O-].[Ca+2].[Ca+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O.[O-]P(=O)([O-])OP(=O)([O-])[O-].[Ca+2].[Ca+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Ca2O13P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;2-[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-6-[(2S,3R,4S,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B8071305.png)

![(2R,4aS,6R,7S,8S,8aR)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B8071311.png)
![(2E,4R,4aS,12aS)-2-[amino(hydroxy)methylidene]-4-(dimethylamino)-10,11,12a-trihydroxy-6-methyl-4a,5-dihydro-4H-tetracene-1,3,12-trione;hydrochloride](/img/structure/B8071312.png)

![(3E)-3-[hydroxy-[[5-(hydroxymethyl)-1,3-thiazol-2-yl]amino]methylidene]-2-methyl-1,1-dioxo-1λ6,2-benzothiazin-4-one](/img/structure/B8071326.png)
![2-[(2E,6E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-3-methylnaphthalene-1,4-dione](/img/structure/B8071329.png)
![S-[[(7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl] furan-2-carbothioate](/img/structure/B8071338.png)
![[3-hexadecanoyloxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B8071358.png)

![(1S,9S)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B8071377.png)
![(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(5R)-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B8071384.png)
![((6aR,9R)-7-methyl-4,6,6a,7,8,9-hexahydronaphtho[3,2,1-cd]indol-9-yl)methanol](/img/structure/B8071391.png)

